molecular formula C21H25NO3 B3017235 N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide CAS No. 267402-72-2

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide

Cat. No.: B3017235
CAS No.: 267402-72-2
M. Wt: 339.435
InChI Key: HPFHIDKRJQMKAN-UEDWGHLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide is a chemical compound with potential therapeutic applications. It is known for its unique structure, which includes a hydroxy-phenylcyclohexyl moiety and a methoxybenzamide group. This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the hydroxy-phenylcyclohexyl intermediate: This step involves the reaction of phenylcyclohexanone with a suitable hydroxylating agent to introduce the hydroxy group.

    Coupling with benzamide: The hydroxy-phenylcyclohexyl intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methoxy group can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction. This interaction can lead to various biological effects, including analgesia and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): A well-known analog with similar structural features but different pharmacological properties.

    Ketamine: Another analog with anesthetic and analgesic effects.

    Methoxybenzamide derivatives: Compounds with similar benzamide structures but different substituents.

Uniqueness

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide is unique due to its specific combination of hydroxy-phenylcyclohexyl and methoxybenzamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-25-19-10-6-5-9-18(19)20(24)22-15-21(13-11-17(23)12-14-21)16-7-3-2-4-8-16/h2-10,17,23H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFHIDKRJQMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCC(CC2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.